molecular formula C9H6BrNO2S2 B13666408 Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate

Cat. No.: B13666408
M. Wt: 304.2 g/mol
InChI Key: SIBXNGYDOQLPCY-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromothiophene moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the bromine-substituted thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of enzymes and receptors. The bromothiophene moiety can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-Chlorothiophen-2-yl)thiazole-4-carboxylate
  • Methyl 2-(5-Fluorothiophen-2-yl)thiazole-4-carboxylate
  • Methyl 2-(5-Iodothiophen-2-yl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(5-Bromothiophen-2-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and electron-withdrawing properties can enhance the compound’s interactions with biological targets compared to its chloro, fluoro, and iodo analogs.

Biological Activity

Methyl 2-(5-bromothiophen-2-yl)thiazole-4-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C11H10BrN2O2S
Molecular Weight: 300.18 g/mol

The compound features a thiazole ring fused with a bromothiophene moiety, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene and Thiazole Rings: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, where a brominated thiophene reacts with a boronic acid derivative under palladium catalysis.
  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition (IC50 < 25 μM)
Escherichia coliModerate inhibition
Candida albicansLow activity

This compound has shown particularly potent activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

Cell Line IC50 (μM) Reference
HepG-2< 25
MCF-7< 25

These findings suggest that the compound may act through mechanisms that disrupt cancer cell metabolism or induce apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It may bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

  • Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its development as a potential therapeutic agent for bacterial infections .
  • Anticancer Research: Another investigation focused on the anticancer properties of this compound against HepG-2 and MCF-7 cell lines. The study concluded that this compound exhibited potent cytotoxicity, making it a candidate for further development in cancer therapy .

Properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c1-13-9(12)5-4-14-8(11-5)6-2-3-7(10)15-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBXNGYDOQLPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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